4-(Piperazin-1-yl)quinoline-3-carbonitrile
Overview
Description
“4-(Piperazin-1-yl)quinoline-3-carbonitrile” is a chemical compound that can be used in the agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
The synthesis of “4-(Piperazin-1-yl)quinoline-3-carbonitrile” involves several steps. The compound has a molecular weight of 238.29 and is stored at room temperature . It is available in powder form . The synthesis process involves treating 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano [3,2-c]quinoline-3-carbonitrile with phenylhydrazine in boiling ethanol .Molecular Structure Analysis
The molecular structure of “4-(Piperazin-1-yl)quinoline-3-carbonitrile” is represented by the formula C14H14N4 . The InChI code for this compound is 1S/C14H14N4/c15-9-11-10-17-13-4-2-1-3-12 (13)14 (11)18-7-5-16-6-8-18/h1-4,10,16H,5-8H2 .Chemical Reactions Analysis
The chemical reactions involving “4-(Piperazin-1-yl)quinoline-3-carbonitrile” are complex. The compound has been found to have good inhibitor efficiency, which is facilitated by a lower HLG value . This lower HLG value allows for the removal of an electron from the LUMO level of the inhibitor in the electron-back-donation process to the metal surface .Physical And Chemical Properties Analysis
“4-(Piperazin-1-yl)quinoline-3-carbonitrile” is a powder that is stored at room temperature . It has a molecular weight of 238.29 .Scientific Research Applications
Antibacterial Activity
4-(Piperazin-1-yl)quinoline-3-carbonitrile: derivatives have been studied for their antibacterial properties. For instance, modifications at the C-7 position of the piperazine ring in ciprofloxacin, a related fluoroquinolone, have shown varied effects on antibacterial activity and cellular accumulation . These modifications can influence the drug’s recognition by efflux transporters and its ability to accumulate within bacterial cells, which is crucial for its effectiveness against intracellular pathogens.
Anticancer Potential
Research has indicated that derivatives of 4-piperazinyl quinoline exhibit significant anti-breast cancer activity. A study synthesized a series of these compounds and tested their antiproliferative effects on various human breast tumor cell lines. Some compounds demonstrated high selectivity and potency against cancer cells compared to non-cancer cells, suggesting their potential as leads for anticancer drugs .
Antifungal Agents
The structural framework of 4-(Piperazin-1-yl)quinoline-3-carbonitrile has been utilized to create potential antifungal agents. By synthesizing derivatives with different substitutions, researchers aim to develop compounds with enhanced antifungal properties. These efforts contribute to the search for new treatments against fungal infections .
Pharmacological Enhancements
Modifications of the 4-piperazinyl quinoline structure have been explored to enhance the pharmacological profile of existing drugs. For example, altering the piperazine ring in fluoroquinolones can affect their pharmacokinetics and dynamics, potentially leading to drugs with better efficacy and reduced resistance .
Drug Repurposing
The quinoline structure is a common feature in many pharmacologically active compounds. There is ongoing research into repurposing quinoline derivatives for new therapeutic uses. For instance, chloroquine, a 4-aminoquinoline, has been repurposed for cancer treatment when combined with other therapies .
Synthesis of Heterocyclic Compounds
4-(Piperazin-1-yl)quinoline-3-carbonitrile serves as a building block for the synthesis of various polyfunctionalized heterocyclic compounds. These compounds have a wide range of pharmacological interests, including the development of new medications with unique mechanisms of action .
properties
IUPAC Name |
4-piperazin-1-ylquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-9-11-10-17-13-4-2-1-3-12(13)14(11)18-7-5-16-6-8-18/h1-4,10,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINKQAOAYGIVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC3=CC=CC=C32)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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